molecular formula C19H13F3N2O2 B2592123 1-benzyl-6-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide CAS No. 1004256-49-8

1-benzyl-6-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide

Cat. No. B2592123
CAS RN: 1004256-49-8
M. Wt: 358.32
InChI Key: XJRKOTOXBPEPMG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, and the specifics would depend on the functional groups present in the molecule .


Molecular Structure Analysis

This involves analyzing the structure of the molecule, often using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can participate in. This could depend on the functional groups in the molecule and other structural features .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Functionalization

Research into the synthesis and functionalization of complex molecules like "1-benzyl-6-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide" is pivotal for the development of new materials and drugs. For example, the study by Yıldırım et al. (2005) demonstrates the experimental and theoretical approaches to functionalizing pyrazole derivatives, which are crucial for creating compounds with specific chemical properties for further application in material science and pharmacology (Yıldırım, Kandemirli, & Demir, 2005).

Polymeric Materials

The development of new polymeric materials with enhanced thermal stability and solubility is another significant application. Choi and Jung (2004) synthesized aromatic polyamides containing n-alkylphenylimide units, showcasing the potential for creating materials that combine thermal stability with excellent solubility, relevant for applications in high-performance plastics and electronics (Choi & Jung, 2004).

Photocatalytic Degradation

The compound's structure, incorporating a pyridine ring, is closely related to research on photocatalytic degradation mechanisms. Maillard-Dupuy et al. (1994) investigated the kinetics and products of TiO2 photocatalytic degradation of pyridine in water, highlighting the environmental applications of such compounds in the degradation of noxious chemicals (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

Gas Separation Applications

Moreover, compounds with a similar structural motif have been explored for their utility in gas separation technologies. Fang, Kita, and Okamoto (2000) prepared wholly aromatic hyperbranched polyimides, highlighting the compound's relevance in creating materials for gas separation applications, such as in the purification of natural gas or hydrogen recovery (Fang, Kita, & Okamoto, 2000).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how it interacts with biological targets .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other safety-related properties .

properties

IUPAC Name

1-benzyl-6-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2/c20-14-7-8-15(18(22)17(14)21)23-19(26)13-6-9-16(25)24(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRKOTOXBPEPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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